molecular formula C8H5ClN2O5 B8756316 4'-Chloro-3',5'-dinitroacetophenone CAS No. 52129-70-1

4'-Chloro-3',5'-dinitroacetophenone

Cat. No. B8756316
Key on ui cas rn: 52129-70-1
M. Wt: 244.59 g/mol
InChI Key: HRQFCDXXFJOADN-UHFFFAOYSA-N
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Patent
US03933472

Procedure details

A mixture of 22.6 grams (0.1 mole) of 3',5'-dinitro-4'-hydroxyacetophenone, 19.0 grams of p-toluenesulfonyl chloride (0.1 mole), 16.0 grams (0.107 mole) of diethylaniline, and 18.0 grams of nitrobenzene was heated at about 95° C. for 8 hours. The reaction mixture was poured into 200 milliliters of 10 percent aqueous hydrochloric acid and the nitrobenzene steam distilled from the mixture. The residue was cooled to room temperature, the aqueous layer decanted, and the dark oil which slowly solidified (yield 87.5 percent) recrystallized from ethanol (charcoal) to give a pale yellow crystalline compound, melting point 86°-86.5° C.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:14](=[O:16])[CH3:15])[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1O)([O-:3])=[O:2].C1(C)C=CC(S([Cl:26])(=O)=O)=CC=1.CCN(C1C=CC=CC=1)CC.[N+](C1C=CC=CC=1)([O-])=O>Cl>[Cl:26][C:9]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]([C:14](=[O:16])[CH3:15])=[CH:7][C:8]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1O)[N+](=O)[O-])C(C)=O
Name
Quantity
19 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
16 g
Type
reactant
Smiles
CCN(CC)C=1C=CC=CC1
Name
Quantity
18 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the nitrobenzene steam distilled from the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the aqueous layer decanted
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol (charcoal)
CUSTOM
Type
CUSTOM
Details
to give a pale yellow crystalline compound, melting point 86°-86.5° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])C(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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